1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-methoxyphenyl)urea typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes include:
N-Alkylation of primary amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base.
Reduction of nitriles and amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert nitriles and amides into amines.
Formation of urea derivatives: This involves the reaction of isocyanates with amines to form urea derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide .
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
Uniqueness
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both dimethylamino and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N6O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C21H24N6O2/c1-14-22-19(13-20(23-14)27(2)3)24-15-8-10-16(11-9-15)25-21(28)26-17-6-5-7-18(12-17)29-4/h5-13H,1-4H3,(H,22,23,24)(H2,25,26,28) |
InChI Key |
MLAMIYXMDIBZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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